

# Structure-Activity Relationship of 4-Bromo-2-chlorothiazole Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: *4-Bromo-2-chlorothiazole*

Cat. No.: *B1279618*

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The **4-bromo-2-chlorothiazole** scaffold is a key pharmacophore in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from various studies on substituted thiazole derivatives. The following sections detail the anticancer and kinase inhibitory activities of representative compounds, supported by quantitative experimental data. Detailed experimental protocols for key biological assays and synthetic methodologies are also provided to facilitate further research and development in this area.

## Comparative Analysis of Biological Activity

While a comprehensive SAR study on a single, homologous series of **4-bromo-2-chlorothiazole** analogs is not readily available in the public domain, analysis of various 2,4-disubstituted thiazole derivatives provides valuable insights into the structural requirements for biological activity. The following table summarizes the anticancer and kinase inhibitory activities of selected thiazole analogs, highlighting the influence of different substitution patterns at the 2 and 4 positions of the thiazole ring.

Compound ID	Core Structure	R1 (Position 2)	R2 (Position 4)	Biological Target/Cell Line	Activity (IC50/GI50 in $\mu$ M)
1	Thiazole	-NH-C6H4-Cl	4-cyanophenyl	MCF-7 (Breast Cancer)	>10
2	Thiazole	-NH-N=CH-(2-hydroxy-3-methylphenyl)	4-cyanophenyl	MCF-7 (Breast Cancer)	1.0 $\pm$ 0.1 [1]
3	Thiazole	-NH-N=CH-(3-bromothiophen-2-yl)	4-cyanophenyl	HCT-116 (Colon Cancer)	1.6 $\pm$ 0.2 [1]
4	Thiazole	-NH-N=C(CH3)-(4-fluorophenyl)	4-cyanophenyl	HCT-116 (Colon Cancer)	1.5 $\pm$ 0.8 [1]
5	Thiazole	-NH-pyrimidinyl-(substitutions)	-	pan-Src Kinase	Sub-nanomolar to nanomolar [2]
6	Thiazole	-NH-N=CH-(4-hydroxy-3-phenyl)	-	MCF-7 (Breast Cancer)	2.57 $\pm$ 0.16 [3]
7	Thiazole	-NH-N=CH-(4-hydroxy-3-bromophenyl)	-	MCF-7 (Breast Cancer)	31.5 $\pm$ 1.91 [3]

## Key SAR Observations:

- Substitution at Position 2: The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of anticancer activity. Simple chloro-substitution (Compound 1) results

in low potency. However, the introduction of more complex hydrazone moieties (Compounds 2, 3, and 4) significantly enhances anticancer activity, with IC<sub>50</sub> values in the low micromolar range.<sup>[1]</sup> This suggests that the 2-position can be modified to optimize interactions with biological targets. Furthermore, substitution with a complex pyrimidinyl group can lead to potent kinase inhibition.<sup>[2]</sup>

- Substitution at Position 4: A 4-cyanophenyl group at this position appears to be favorable for anticancer activity, as seen in the potent analogs 2, 3, and 4.<sup>[1]</sup>
- Halogenation: The presence and position of halogen atoms on the substituents also modulate activity. For instance, a bromo-substituted thiophene at the 2-position hydrazone (Compound 3) confers potent activity against colon cancer cells.<sup>[1]</sup> In another series, a bromo-substitution on the phenyl ring of the hydrazone at position 2 (Compound 7) was less active than the unsubstituted analog (Compound 6) against breast cancer cells, suggesting that the placement of halogens is crucial.<sup>[3]</sup>

## Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below to ensure reproducibility and to aid in the design of future studies.

### Synthesis of 2-Amino-4-bromothiazole Derivatives

A general method for the synthesis of 2-amino-4-halothiazoles involves the "halogen dance" rearrangement of a protected 5-bromothiazole.<sup>[4]</sup>

#### Step 1: Synthesis of 2-Boc-amino-4-bromothiazole<sup>[4]</sup>

- Start with a protected 5-bromothiazole.
- Employ a lithium diisopropylamide (LiNPr<sub>2</sub>) mediated halogen dance rearrangement in tetrahydrofuran (THF). This thermodynamically driven rearrangement proceeds via an N, C(5)-dianion intermediate.<sup>[4]</sup>

#### Step 2: Deprotection and Acylation<sup>[4]</sup>

- The Boc (tert-butyloxycarbonyl) protecting group is removed from the 2-amino group using trifluoroacetic acid (TFA) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).

- The resulting free amine can then be acylated with various acyl chlorides in the presence of a base like triethylamine (Et<sub>3</sub>N) to yield the desired 2-acylamino-4-bromothiazole analogs.

## In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.<sup>[3]</sup>

- Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub>/GI<sub>50</sub> value (the concentration of compound that inhibits cell growth by 50%) is determined.

## Kinase Inhibition Assay

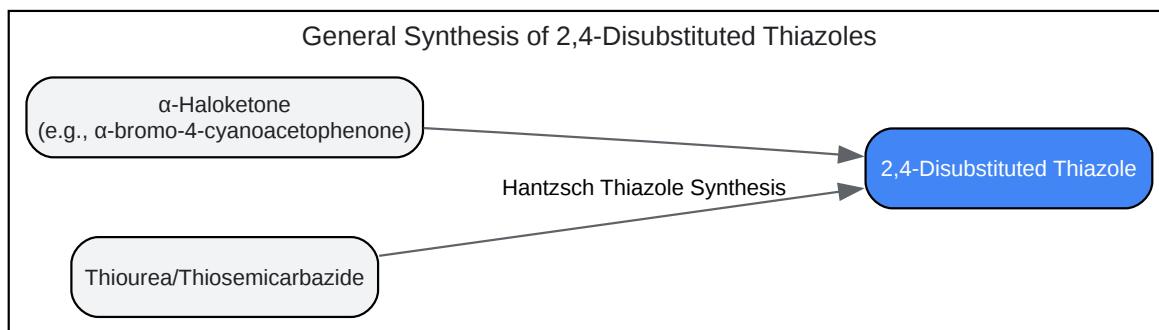
The inhibitory activity of compounds against specific kinases (e.g., Src family kinases) can be determined using various biochemical assay formats. A common method is a luminescence-based assay that measures ATP consumption.

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
- Kinase Reaction: The kinase, a specific substrate, and ATP are incubated with the test compounds in an appropriate assay buffer.

- ATP Detection: After the kinase reaction, a reagent that detects the amount of remaining ATP is added. The luminescence signal is inversely proportional to the kinase activity.
- Data Acquisition: The luminescence is measured using a plate reader.
- Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC<sub>50</sub> value is determined.

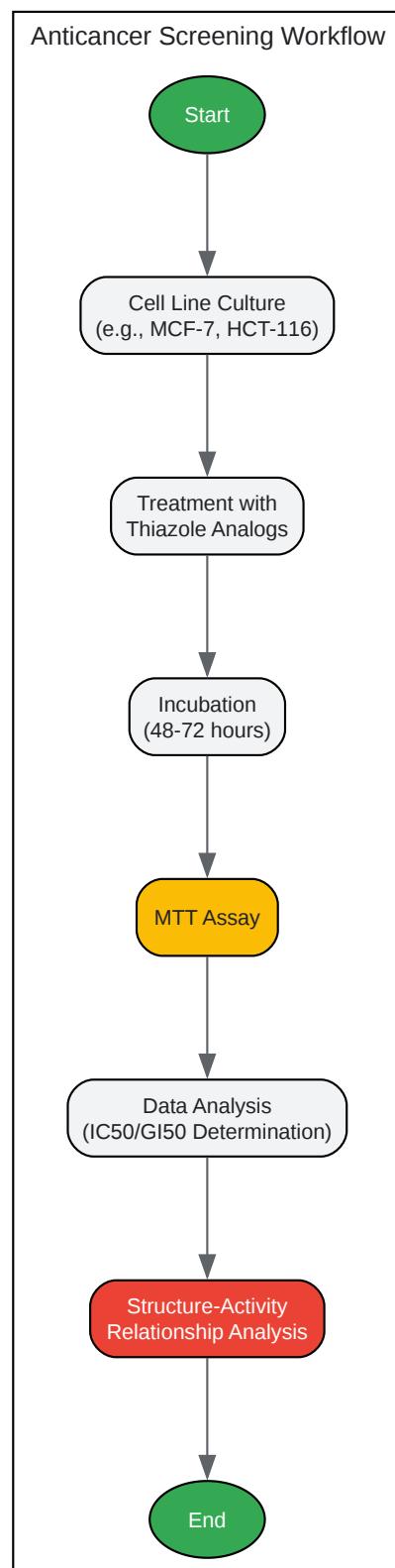
## Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: General synthetic route for 2,4-disubstituted thiazoles.



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Caption: Workflow for in vitro anticancer screening of thiazole analogs.

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## References

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